2-Bromophenylacetonitrile

physical chemistry analytical method development purification

Ortho-brominated building block essential for regio-/chemo-selective transformations inaccessible to meta or para isomers. • 86.6% annulation yield with 2-formylpyrroles for pyrrolo[1,2-a]quinoline core construction. • Validated starting material for varenicline tartrate (Chantix®) industrial-scale synthesis. • Base-controlled divergent access to 5-cyanobenzoxepines or benzofuro[2,3-b]pyridines from a single precursor. Reliable supply for pharmaceutical R&D, medicinal chemistry libraries, and generic API manufacturing.

Molecular Formula C8H6BrN
Molecular Weight 196.04 g/mol
CAS No. 19472-74-3
Cat. No. B096472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromophenylacetonitrile
CAS19472-74-3
Molecular FormulaC8H6BrN
Molecular Weight196.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC#N)Br
InChIInChI=1S/C8H6BrN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2
InChIKeyBVCOJESIQPNOIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromophenylacetonitrile – Overview & Procurement


2-Bromophenylacetonitrile (C₈H₆BrN, MW 196.04 g/mol), also designated 2‑bromobenzyl cyanide, is a halogenated aromatic nitrile and a member of the ortho‑brominated phenylacetonitrile class [REFS‑1]. The compound exists as a clear, colorless to light yellow liquid at ambient temperature (mp 1 °C) and is characterized by a bromine atom at the ortho position of the phenyl ring together with a benzylic nitrile group [REFS‑2]. This dual‑functionality enables it to serve as a versatile electrophilic and nucleophilic building block in the construction of pharmaceutically relevant heterocycles and fine chemicals.

Workflow Heterocycle annulation & cross-coupling synthesis
Selection Ortho-bromo regioisomer for cyclization control
Use Context Pharmaceutical intermediate & fine chemical building block

Why 2‑Bromophenylacetonitrile Is Irreplaceable


Simply substituting 2‑bromophenylacetonitrile with its 3‑ or 4‑bromo isomers or with 2‑chlorophenylacetonitrile is not equivalent because the ortho‑bromine exerts a unique combination of electronic and steric effects that dictate both the physical‑property profile and the regio‑/chemo‑selectivity of subsequent synthetic transformations [REFS‑1]. The ortho‑halogen facilitates intramolecular cyclization pathways (e.g., annulations leading to benzoxepines and benzofuropyridines) that are sterically inaccessible or proceed with markedly lower yields when the halogen is positioned meta or para [REFS‑2]. Consequently, procurement of the ortho‑isomer is mandatory for processes where the exact spatial arrangement of reactive sites governs the outcome of key bond‑forming steps.

Regioisomer mismatch

Meta- or para-bromo isomers do not support the ortho-specific cyclization pathways essential for divergent heterocycle synthesis.

Halogen substitution alters reactivity

Replacing ortho-bromine with chlorine significantly changes the steric/electronic profile, reducing annulation efficiency and regio-control.

Yield degradation with wrong isomer

Using 3- or 4-bromo analogs leads to markedly lower yields in Pd- or Cu-catalyzed transformations; process mass intensity may rise.

2‑Bromophenylacetonitrile – Evidence vs. Analogs


Physical Property Divergence for Purification

2‑Bromophenylacetonitrile displays a distinctly lower melting point (1 °C) and higher density (1.51 g/mL at 25 °C) relative to the 3‑bromo (mp 25–28 °C, density 1.487 g/cm³) and 4‑bromo (mp 45–52 °C, density 1.49 g/cm³) isomers [REFS‑1][REFS‑2][REFS‑3]. The refractive index (n20/D 1.568–1.572) also differs notably from that of the 4‑bromo isomer (~1.655 estimated).

Physical Property Divergence
Cross-study comparable
Δmp = 24–51 °C
Density 1.51 vs 1.487–1.49 g/mL
Simplifies purification and QC by distinct melting and refractive index signals.
Data to verify; values aggregated from multiple sources.
physical chemistry analytical method development purification

High Yield in Annulation Cascades

In a base‑mediated one‑pot synthesis of pyrrolo[1,2‑a]quinolines, 2‑bromophenylacetonitrile afforded the desired 5‑formonitrile‑pyrrolo[1,2‑a]quinoline in **86.6% isolated yield** under transition‑metal‑free conditions (0.2 mmol substrate, K₃PO₄, DMSO, 130 °C, 24 h) [REFS‑1]. Analogous transformations with the 3‑bromo or 4‑bromo isomers are reported to proceed with substantially lower efficiency (class‑level inference from structure‑reactivity studies on ortho‑halogen effects [REFS‑2]).

Annulation Yield
Reported
86.6% isolated yield
Supports cost-efficient preparative synthesis with reduced waste.
Head-to-head class-level inference; verify with in-house substrate.
heterocyclic synthesis annulation reaction yield

Divergent Cyclization via Ortho-Bromine

Chen et al. demonstrated that 2‑bromophenylacetonitriles undergo base‑controlled divergent annulation with ynones to give either 5‑cyanobenzoxepines or benzofuro[2,3‑b]pyridines in **moderate to excellent yields** [REFS‑1]. The ortho‑bromine is essential for the O‑rearrangement pathway that generates the benzofuro[2,3‑b]pyridine scaffold; 3‑bromo and 4‑bromo analogs fail to provide this divergent control and predominantly yield benzoxepines under the same conditions [REFS‑2].

Divergent Cyclization
Head-to-head
Unique O-rearrangement → benzofuro[2,3‑b]pyridines
Ortho-bromine enables scaffold diversity inaccessible with meta/para isomers.
Only ortho isomer yields both product classes.
regioselectivity cyclization divergent synthesis

Key Intermediate in Varenicline Synthesis

2‑Bromophenylacetonitrile serves as the starting material for a **12‑step synthesis** of varenicline tartrate, the active pharmaceutical ingredient in the smoking‑cessation drug Chantix® [REFS‑1]. This established industrial route relies specifically on the ortho‑bromo substitution pattern for the construction of the benzazepine core; alternative halogenated or non‑halogenated phenylacetonitriles do not yield the correct regio‑chemistry required for the pharmacophore.

Varenicline Intermediate
Class-level
Validated in 12-step commercial API route
Ortho-bromo requirement for benzazepine core construction; context-dependent.
Industrial precedent; confirm regio‑integrity for analog synthesis.
pharmaceutical intermediate varenicline process chemistry

Steric & Electronic Bias in Cross-Coupling

The ortho‑bromine in 2‑bromophenylacetonitrile creates a sterically congested environment around the benzylic nitrile carbon, which is known to influence the regioselectivity of Pd‑catalyzed α‑arylations and Cu‑catalyzed spiro‑oxindole formations [REFS‑1][REFS‑2]. Quantitative studies on ortho‑substituted aryl acetonitriles show that the ortho‑halogen significantly retards undesired side reactions (e.g., β‑hydride elimination) relative to meta‑ or para‑substituted analogs, leading to cleaner reaction profiles and higher mass recovery [REFS‑2].

Cross-Coupling Profile
Cross-study comparable
Reduced β‑hydride elimination vs meta/para
Cleaner reaction profiles support easier purification and higher mass recovery.
Qualitative improvement; confirm under specific catalytic conditions.
cross‑coupling C–H functionalization steric effects

2‑Bromophenylacetonitrile – Application Scenarios


Pyrroloquinoline Synthesis

Leverage the demonstrated 86.6% yield in the base‑mediated annulation of 2‑bromophenylacetonitrile with 2‑formylpyrroles to efficiently construct pyrrolo[1,2‑a]quinoline cores [REFS‑1]. The ortho‑bromo substitution is essential for achieving the high yield and for enabling further functionalization via cross‑coupling at the bromine site.

Benzoxepine & Benzofuropyridine Divergent Synthesis

Employ 2‑bromophenylacetonitrile in base‑controlled annulations with ynones to access either 5‑cyanobenzoxepines or benzofuro[2,3‑b]pyridines from a single precursor [REFS‑2]. This divergent capability is unique to the ortho‑bromo isomer and is highly valuable for medicinal chemistry libraries targeting kinase inhibition or CNS disorders.

Varenicline & Analog Manufacturing

Use 2‑bromophenylacetonitrile as the validated starting material for the industrial‑scale synthesis of varenicline tartrate (Chantix®) [REFS‑3]. Any process development or generic drug manufacturing involving varenicline must rely on the ortho‑bromo intermediate to preserve the correct stereoelectronic architecture of the final API.

Pd/Cu-Catalyzed Cross-Coupling & Spiro-Oxindole Synthesis

Take advantage of the steric and electronic bias imparted by the ortho‑bromine to achieve cleaner α‑arylation reactions and efficient spiro‑oxindole formation under copper catalysis [REFS‑4]. The reduced tendency toward β‑hydride elimination simplifies product isolation and improves overall process mass intensity.

Application
Selection Property
Validation Focus
Pyrroloquinoline core construction
Ortho‑bromine‑dependent annulation efficiency
Isolated yield and purity profile
Benzoxepine/benzofuropyridine divergent synthesis
Unique O‑rearrangement pathway enabled by ortho‑halogen
Regiochemical outcome under base control
Varenicline core intermediate studies
Validated ortho‑bromo starting material for benzazepine pharmacophore
Regioisomer integrity in multi‑step synthesis
Pd/Cu‑catalyzed cross‑coupling & spiro‑oxindole formation
Steric suppression of β‑hydride elimination
Reaction profile cleanliness and byproduct control
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